molecular formula C40H56Cl4N3Pd- B15304155 4,5-dichloro-1,3-bis[2,6-di(pentan-3-yl)phenyl]-2H-imidazol-2-ide;dichloropalladium;pyridine

4,5-dichloro-1,3-bis[2,6-di(pentan-3-yl)phenyl]-2H-imidazol-2-ide;dichloropalladium;pyridine

Cat. No.: B15304155
M. Wt: 827.1 g/mol
InChI Key: OUPJECMJPREILK-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound involves the reaction of a nitrogen heterocyclic carbene ligand with palladium chloride and 3-chloropyridine. The reaction is typically carried out under an inert atmosphere (argon) at room temperature, followed by heating at 90°C for 12 hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is often purified using column chromatography on silica gel .

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials .

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which this compound exerts its catalytic effects involves the coordination of the nitrogen heterocyclic carbene ligand to the palladium center, which enhances the reactivity of the palladium. The palladium center then facilitates the formation of carbon-carbon and carbon-nitrogen bonds through oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Uniqueness: The uniqueness of 4,5-dichloro-1,3-bis[2,6-di(pentan-3-yl)phenyl]-2H-imidazol-2-ide;dichloropalladium;pyridine lies in its large steric hindrance and high reactivity, which make it particularly effective in catalyzing challenging cross-coupling reactions. Its structure provides a balance between stability and reactivity, making it a versatile catalyst in various synthetic applications .

Properties

Molecular Formula

C40H56Cl4N3Pd-

Molecular Weight

827.1 g/mol

IUPAC Name

4,5-dichloro-1,3-bis[2,6-di(pentan-3-yl)phenyl]-2H-imidazol-2-ide;dichloropalladium;pyridine

InChI

InChI=1S/C35H51Cl2N2.C5H5N.2ClH.Pd/c1-9-24(10-2)28-19-17-20-29(25(11-3)12-4)32(28)38-23-39(35(37)34(38)36)33-30(26(13-5)14-6)21-18-22-31(33)27(15-7)16-8;1-2-4-6-5-3-1;;;/h17-27H,9-16H2,1-8H3;1-5H;2*1H;/q-1;;;;+2/p-2

InChI Key

OUPJECMJPREILK-UHFFFAOYSA-L

Canonical SMILES

CCC(CC)C1=C(C(=CC=C1)C(CC)CC)N2[CH-]N(C(=C2Cl)Cl)C3=C(C=CC=C3C(CC)CC)C(CC)CC.C1=CC=NC=C1.Cl[Pd]Cl

Origin of Product

United States

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